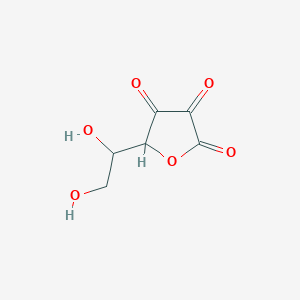

5-(1,2-Dihydroxyethyl)oxolane-2,3,4-trione

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of 5-(1,2-Dihydroxyethyl)oxolane-2,3,4-trione is C6H6O6 . The exact mass is 174.01600 . The structure of this compound can be represented by the canonical SMILES notation: C(C(C1C(=O)C(=O)C(=O)O1)O)O.Chemical Reactions Analysis

The chemical reactions involving 5-(1,2-Dihydroxyethyl)oxolane-2,3,4-trione are predicted using a Neural Network model. This model accurately predicts essential reaction conditions such as solvent, reagent, catalyst, temperature, and solvent score.Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(1,2-Dihydroxyethyl)oxolane-2,3,4-trione include a molecular weight of 174.10800 . The density, boiling point, melting point, and flash point are not available . The compound has a polar surface area (PSA) of 100.90000 .Aplicaciones Científicas De Investigación

Synthesis and Reaction Properties

- 5-(1,2-Dihydroxyethyl)oxolane-2,3,4-trione is involved in the synthesis of various organic compounds. For example, it plays a role in the synthesis of spiro[oxolane-2,2′-piperazine]-3′,6′-diones through reactions with N-bromosuccinimide, indicating its utility in creating complex molecular structures (Shin et al., 1983).

- This compound exhibits electrophilic and oxidizing properties, making it reactive in redox reactions with other nucleophiles and reducing agents. This characteristic is significant for synthesizing various organic derivatives, particularly in the context of cyclic vicinal tricarbonyl compounds (Schank et al., 2002).

Catalyst-Free Synthesis Applications

- It is used in catalyst-free syntheses, such as in the formation of 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones, demonstrating its utility in environmentally friendly and efficient organic syntheses (Brahmachari & Nayek, 2017).

Structural and Conformational Analysis

- The compound contributes to the study of molecular structure and conformation, as seen in research on oxolanes, which helps in understanding the stability and behavior of various ring compounds (Cremer, 1983).

- It also assists in analyzing the thermodynamic properties of oxygen heterocyclic compounds, providing insights into their behavior under different conditions (Dorofeeva, 1992).

Synthesis of Organic Peroxides

- 5-(1,2-Dihydroxyethyl)oxolane-2,3,4-trione is significant in the synthesis of five- and six-membered cyclic peroxides. These compounds have applications in medicine, particularly in designing antimalarial, antihelminthic, and antitumor agents (Terent’ev et al., 2014).

Electrical Conductivity Studies

- This compound is involved in the study of solid-state electrical conductivity properties, especially in the context of copper complexes. This research contributes to understanding the semiconducting properties and activation energies of such complexes (Aydogdu et al., 2003).

Propiedades

IUPAC Name |

5-(1,2-dihydroxyethyl)oxolane-2,3,4-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJKKFFYIZUCET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=O)C(=O)C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862023 | |

| Record name | 5-(1,2-Dihydroxyethyl)oxolane-2,3,4-trione (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,2-Dihydroxyethyl)oxolane-2,3,4-trione | |

CAS RN |

7723-73-1 | |

| Record name | NSC240736 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.